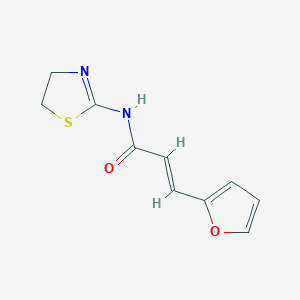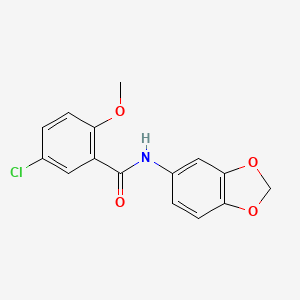![molecular formula C20H26N2O2 B5877956 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol, also known as L-745,870, is a highly selective antagonist of the dopamine D4 receptor. It was first synthesized in 1996 by scientists at Merck & Co. as part of their effort to develop new drugs for the treatment of schizophrenia and other psychiatric disorders. Since then, L-745,870 has been the subject of extensive scientific research, with studies focusing on its synthesis, mechanism of action, and potential therapeutic applications.
作用機序
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol works by blocking the activity of the dopamine D4 receptor, which is believed to play a role in the regulation of dopamine neurotransmission in the brain. By blocking this receptor, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol reduces the activity of dopamine in certain areas of the brain, which may help to reduce the symptoms of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol are still being studied, but preliminary research suggests that it may have a number of effects on the brain and other organs. For example, studies have shown that 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol can reduce the release of dopamine in the prefrontal cortex, which is believed to be involved in the regulation of cognitive function. 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol has also been shown to reduce the activity of the hypothalamus-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
実験室実験の利点と制限
One advantage of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol is its high selectivity for the dopamine D4 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol is its relatively low potency, which means that high concentrations of the drug may be required to achieve significant effects.
将来の方向性
There are several potential future directions for research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol. One area of interest is the development of more potent and selective D4 receptor antagonists, which may have greater therapeutic potential for the treatment of schizophrenia and other psychiatric disorders. Another area of interest is the study of the role of the D4 receptor in other physiological and pathological processes, such as addiction, Parkinson's disease, and ADHD. Finally, research on the pharmacokinetics and pharmacodynamics of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol may help to optimize its use in clinical settings.
合成法
The synthesis of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol involves several steps, starting with the reaction of 2-methoxyphenol with formaldehyde and dimethylamine to form the intermediate 2-(dimethylamino)methyl-6-methoxyphenol. This intermediate is then reacted with 2,5-dimethylphenylpiperazine in the presence of a palladium catalyst to yield the final product, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol. The overall yield of this synthesis is around 20%.
科学的研究の応用
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been extensively studied for its potential therapeutic applications, particularly in the treatment of schizophrenia and other psychiatric disorders. Studies have shown that 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol is highly selective for the dopamine D4 receptor, which is believed to play a role in the pathogenesis of schizophrenia. In preclinical studies, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to reduce the symptoms of schizophrenia in animal models, suggesting that it may have potential as a new treatment for this disorder.
特性
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-7-8-16(2)18(13-15)22-11-9-21(10-12-22)14-17-5-4-6-19(24-3)20(17)23/h4-8,13,23H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYVCOXHVBTUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2,5-Dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5877892.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)



![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)
![4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)
![9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)

![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)
![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5877986.png)